Cas no 100134-32-5 (N-(propan-2-yl)quinolin-6-amine)

N-(propan-2-yl)quinolin-6-amine 化学的及び物理的性質
名前と識別子
-
- 6-Quinolinamine, N-(1-methylethyl)-
- N-(propan-2-yl)quinolin-6-amine
-
- インチ: 1S/C12H14N2/c1-9(2)14-11-5-6-12-10(8-11)4-3-7-13-12/h3-9,14H,1-2H3
- InChIKey: DQZSFCYCRMWVSJ-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(NC(C)C)=CC=2)C=CC=1
N-(propan-2-yl)quinolin-6-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-169834-0.5g |
N-(propan-2-yl)quinolin-6-amine |
100134-32-5 | 0.5g |
$465.0 | 2023-09-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18168-5G |
N-(propan-2-yl)quinolin-6-amine |
100134-32-5 | 95% | 5g |
¥ 8,375.00 | 2023-04-06 | |
Enamine | EN300-169834-10.0g |
N-(propan-2-yl)quinolin-6-amine |
100134-32-5 | 10g |
$3131.0 | 2023-05-24 | ||
Chemenu | CM391766-1g |
N-(propan-2-yl)quinolin-6-amine |
100134-32-5 | 95%+ | 1g |
$417 | 2023-02-27 | |
Enamine | EN300-169834-0.25g |
N-(propan-2-yl)quinolin-6-amine |
100134-32-5 | 0.25g |
$447.0 | 2023-09-20 | ||
Enamine | EN300-169834-1g |
N-(propan-2-yl)quinolin-6-amine |
100134-32-5 | 1g |
$485.0 | 2023-09-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18168-5g |
N-(propan-2-yl)quinolin-6-amine |
100134-32-5 | 95% | 5g |
¥8369.0 | 2024-04-26 | |
Enamine | EN300-169834-5g |
N-(propan-2-yl)quinolin-6-amine |
100134-32-5 | 5g |
$1406.0 | 2023-09-20 | ||
Enamine | EN300-169834-10g |
N-(propan-2-yl)quinolin-6-amine |
100134-32-5 | 10g |
$2085.0 | 2023-09-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18168-250mg |
N-(propan-2-yl)quinolin-6-amine |
100134-32-5 | 95% | 250mg |
¥1114.0 | 2024-04-26 |
N-(propan-2-yl)quinolin-6-amine 関連文献
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
N-(propan-2-yl)quinolin-6-amineに関する追加情報
Introduction to N-(propan-2-yl)quinolin-6-amine (CAS No. 100134-32-5)
N-(propan-2-yl)quinolin-6-amine, a compound with the chemical identifier CAS No. 100134-32-5, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug discovery and therapeutic development. The compound's molecular framework, featuring a quinoline core substituted with an amine group and an isopropyl chain, positions it as a versatile scaffold for further chemical modifications and biological evaluations.
The quinoline scaffold is well-documented for its pharmacological significance, with numerous derivatives exhibiting antimicrobial, antimalarial, and anticancer properties. The introduction of an amine functional group at the 6-position of the quinoline ring enhances the compound's reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the presence of an isopropyl substituent influences the compound's physicochemical properties, including solubility and metabolic stability, which are critical factors in drug design.
In recent years, there has been a surge in research focused on developing novel quinoline-based compounds with enhanced biological activity. N-(propan-2-yl)quinolin-6-amine has been explored as a potential lead compound in various therapeutic contexts. For instance, studies have indicated its efficacy in inhibiting certain enzymes implicated in cancer progression. The compound's ability to interact with biological targets at the molecular level has prompted investigations into its mechanism of action, revealing promising insights into its therapeutic potential.
One of the most compelling aspects of N-(propan-2-yl)quinolin-6-amine is its adaptability in chemical synthesis. Researchers have leveraged its structural features to develop libraries of derivatives with tailored biological activities. Functional group modifications, such as halogenation or alkylation, have been employed to enhance binding affinity and selectivity against specific targets. These efforts have led to the identification of several potent analogs with improved pharmacokinetic profiles.
The compound's relevance extends beyond academic research; it has been incorporated into several preclinical studies aimed at evaluating its safety and efficacy in animal models. Preliminary findings suggest that N-(propan-2-yl)quinolin-6-amine exhibits favorable pharmacological properties, including moderate oral bioavailability and reasonable tissue distribution. These characteristics make it a promising candidate for further development into a clinical candidate.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of N-(propan-2-yl)quinolin-6-amine. Molecular docking studies have been utilized to predict interactions between the compound and biological targets, providing valuable insights into its mode of action. Additionally, quantum mechanical calculations have helped elucidate its electronic structure, which is essential for rationalizing its reactivity and designing more effective derivatives.
The synthesis of N-(propan-2-yl)quinolin-6-amine involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps include condensation reactions to form the quinoline core, followed by functionalization at the 6-position and introduction of the isopropyl group. These synthetic routes have been optimized for efficiency and scalability, ensuring that the compound can be produced in sufficient quantities for both research and potential commercial applications.
As interest in quinoline derivatives continues to grow, N-(propan-2-yl)quinolin-6-amine stands out as a versatile and promising compound. Its unique structural features offer opportunities for innovation across multiple disciplines, from medicinal chemistry to materials science. Future research directions may explore its applications in developing novel therapeutics, as well as its potential use in other industrial processes where its chemical properties are advantageous.
In conclusion, N-(propan-2-yl)quinolin-6-am ine (CAS No. 100134-32 -5) represents a significant advancement in pharmaceutical chemistry. Its structural complexity and biological potential make it a valuable asset in drug discovery efforts. As research progresses, this compound is likely to play an increasingly important role in developing next-generation therapeutics that address unmet medical needs.
100134-32-5 (N-(propan-2-yl)quinolin-6-amine) 関連製品
- 2227672-19-5(5-bromo-2-(2R)-2-hydroxypropylphenol)
- 1805288-99-6(Ethyl 2-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-3-carboxylate)
- 1103617-11-3(2-(2-Fluorophenoxy)ethyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate)
- 901258-12-6(N-cyclopentyl-2-{5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide)
- 1805069-08-2(Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine-5-carboxylate)
- 149740-59-0(1-Propanone, 1-(2,2-difluoro-1,3-benzodioxol-4-yl)-)
- 1251283-45-0(4-chloro-6-fluoro-2-(methoxymethyl)quinoline)
- 2490344-58-4(rac-(2R,6S)-6-(methoxycarbonyl)piperidine-2-carboxylic acid hydrochloride, cis)
- 2034393-13-8(N-(5-cyclopropylpyridin-3-yl)methyl-6-(trifluoromethyl)pyridine-3-carboxamide)
- 1806257-53-3(4-(Aminomethyl)-3-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine)
